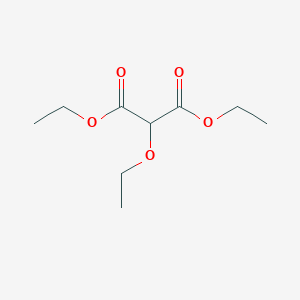

Diethyl 2-ethoxymalonate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl 2-ethoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWYGMNGVBLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480012 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37555-99-0 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Ethoxymalonate

Direct Synthesis Strategies

Direct synthesis strategies typically begin with readily available malonic ester derivatives. These methods focus on the precise introduction of an ethoxy substituent onto the central carbon atom of the malonate structure.

The functionalization of malonate precursors is a cornerstone of synthesizing substituted malonic esters. wikipedia.org The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a nucleophilic enolate. pearson.com This enolate can then react with an appropriate electrophile.

One of the primary precursors for this type of synthesis is Diethyl 2-bromomalonate . askfilo.comvaia.com This approach involves a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by an ethoxide ion. The reaction proceeds by treating diethyl 2-bromomalonate with a base such as sodium ethoxide. This method is analogous to the Williamson ether synthesis. The reaction of dibromomalonic ester with sodium ethoxide has been documented in the synthesis of related compounds, demonstrating the viability of this transformation. orgsyn.org

Another direct approach starts with Diethyl malonate . This method requires a two-step process:

Deprotonation : A base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized sodium salt of the enolate. pearson.comsciencemadness.org

Ethoxylation : The resulting carbanion then acts as a nucleophile, attacking an electrophilic reagent that can donate an ethoxy group to form the final product.

The success of these direct synthesis strategies hinges on the careful selection of reagents and control of reaction conditions.

For the synthesis starting from Diethyl 2-bromomalonate , the key reagents are:

Substrate : Diethyl 2-bromomalonate

Nucleophile/Base : Sodium ethoxide

Solvent : Anhydrous ethanol (B145695) is typically used as the solvent to prevent unwanted side reactions and to match the ethoxide base. researchgate.net

The reaction involves the dropwise addition of the base to the brominated ester in the solvent, often with heating to drive the substitution to completion.

For the synthesis starting from Diethyl malonate , the reagents include:

Substrate : Diethyl malonate

Base : Sodium ethoxide is the preferred base to avoid transesterification. wikipedia.org

Ethoxylating Agent : An electrophilic source of the "EtO⁺" group is required.

The formation of the diethyl malonate sodium salt is a standard procedure, often resulting in a precipitate when performed in ethanol. sciencemadness.org The subsequent alkylation step is crucial for the success of the synthesis.

Alternative and Novel Synthetic Routes

Beyond the direct functionalization of common malonate precursors, alternative routes have been developed. One notable method involves a Claisen-type condensation reaction. This approach builds the carbon skeleton and introduces the ethoxy group simultaneously.

A specific example of this synthesis involves the reaction between diethyl oxalate (B1200264) and ethyl ethoxyacetate. echemi.com The reaction is facilitated by a strong base, sodium ethoxide, in a suitable solvent like toluene (B28343). The process involves the dropwise addition of the ester mixture to a slurry of the base at an elevated temperature.

Table 1: Reaction Conditions for Claisen Condensation Synthesis

| Parameter | Value |

|---|---|

| Reagents | Diethyl oxalate, Ethyl ethoxyacetate, Sodium ethoxide |

| Solvent | Toluene |

| Temperature | 45-50°C |

| Procedure | Dropwise addition of esters to a sodium ethoxide slurry |

This data is based on a specific documented synthesis procedure. echemi.com

Scalability and Process Optimization in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, yield, and environmental impact. While specific industrial-scale process details for Diethyl 2-ethoxymalonate are not widely published, general principles of process optimization can be applied to the described synthetic routes.

For the alkylation of malonate precursors , scalability would focus on:

Reagent Cost and Availability : Diethyl malonate and sodium ethoxide are commodity chemicals. The cost and handling of the brominating agent to produce diethyl 2-bromomalonate would be a key consideration.

Reaction Control : Exothermic deprotonation and alkylation steps require efficient heat management in large reactors.

Solvent and Waste Management : The use of solvents like ethanol or toluene necessitates recycling systems to improve economic and environmental performance.

For the Claisen condensation route , optimization would likely involve:

Catalyst/Base Efficiency : Minimizing the amount of sodium ethoxide required or exploring reusable solid bases could enhance process efficiency.

Product Isolation : Developing efficient extraction and distillation procedures to isolate the final product from the reaction mixture and byproducts is crucial for achieving high purity on a large scale.

Atom Economy : This route may offer good atom economy, a key principle of green chemistry, which is advantageous for industrial applications. google.com

The synthesis of related compounds, such as Diethyl ethoxymethylenemalonate, often involves catalysts and continuous reaction-distillation systems to improve efficiency and yield on an industrial scale, providing a model for potential optimization of this compound production. google.com

Reactivity Profiles and Mechanistic Insights of Diethyl 2 Ethoxymalonate

Nucleophilic Character of the Active Methylene (B1212753) Center

The carbon atom positioned between the two carbonyl groups in malonic esters is termed an "active methylene" center. In the case of diethyl 2-ethoxymalonate, this position is a methine (-CH-) group. The single proton on this alpha-carbon is significantly acidic due to the powerful electron-withdrawing inductive effects of the two adjacent ester carbonyl groups. This acidity facilitates its removal by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized carbanion, or enolate. pearson.comwikipedia.org

The resulting enolate is a potent nucleophile. The negative charge is delocalized across the oxygen atoms of the carbonyl groups, which enhances its stability and reactivity. This nucleophilic character is central to the synthetic utility of malonate esters, allowing for the formation of new carbon-carbon bonds. pearson.commasterorganicchemistry.com The enolate of this compound can attack a variety of electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction (typically Sₙ2). pearson.comwikipedia.org This alkylation step is a cornerstone of the malonic ester synthesis for creating substituted acetic acids. wikipedia.org While the presence of the alpha-ethoxy group modifies the steric and electronic environment compared to diethyl malonate, the fundamental nucleophilic nature of the corresponding enolate remains a key feature of its reactivity.

Ester Hydrolysis and Decarboxylation Pathways

The ester functional groups of this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : When heated with an aqueous acid catalyst (e.g., HCl or H₂SO₄), the ester groups undergo hydrolysis to yield ethanol (B145695) and the corresponding dicarboxylic acid, 2-ethoxymalonic acid. This reaction is reversible and typically requires an excess of water to be driven to completion. masterorganicchemistry.compearson.com

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide, results in an irreversible hydrolysis to produce ethanol and the disodium (B8443419) salt of 2-ethoxymalonic acid. Subsequent acidification is required to protonate the carboxylate salt and obtain the dicarboxylic acid.

A crucial subsequent reaction for the resulting 2-ethoxymalonic acid is decarboxylation. Malonic acids substituted at the alpha position are susceptible to losing a molecule of carbon dioxide upon heating, yielding a substituted acetic acid. masterorganicchemistry.com In this case, heating 2-ethoxymalonic acid would produce 2-ethoxyacetic acid and CO₂.

In practice, for many substituted malonic esters, hydrolysis and decarboxylation can occur in a single step under harsh conditions. For instance, studies on the closely related diethyl 2-(perfluorophenyl)malonate have shown that vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org The desired 2-(perfluorophenyl)malonic acid was not isolated, indicating its instability under the reaction conditions. beilstein-journals.orgbeilstein-journals.org This suggests that the alpha-substituent significantly influences the stability of the malonic acid intermediate.

Table of Acidic Hydrolysis/Decarboxylation Conditions for Diethyl 2-(perfluorophenyl)malonate beilstein-journals.orgbeilstein-journals.org

| Reagents | Temperature | Time (h) | Product | Yield |

|---|

A related process is the Krapcho dealkoxycarbonylation, which provides a method for removing an ester group from substituted malonates under non-hydrolytic conditions. This reaction is typically performed by heating the substrate in a dipolar aprotic solvent like DMSO or DMF with a small amount of water and a salt, such as NaCl or LiCl. lookchemmall.com

Reactions Involving the Alpha-Ethoxy Moiety

The reactivity of the alpha-ethoxy group itself is less commonly exploited than that of the active methine proton or the ester groups. The C-O ether linkage is generally stable under the conditions of enolate formation and alkylation. Cleavage of this bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI), which would also hydrolyze the ester groups. There is limited specific literature detailing reactions where the alpha-ethoxy group of this compound acts as a leaving group or participates directly in rearrangements. However, in some complex syntheses, ethoxy groups can be involved in side reactions. For example, the formation of 4-ethoxyquinolines as byproducts has been observed in reactions involving sodium ethoxide, suggesting the possibility of nucleophilic substitution where an ethoxy group is introduced. nih.govsemanticscholar.org

Stereoselectivity and Regioselectivity in Transformations

The alpha-carbon of this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers. This has significant implications for its reactions.

Stereoselectivity : When this compound (as a racemic mixture) reacts to form a new stereocenter, a mixture of diastereomers can be produced. Controlling the stereochemical outcome of such reactions is a key challenge in modern organic synthesis. Research on analogous compounds highlights this potential. For instance, a diastereoselective synthesis involving diethyl ethoxymalonate has been reported. researchgate.net Furthermore, asymmetric hydrogenation of related β-aryl alkylidene malonate esters using chiral iridium catalysts has been shown to produce chiral saturated malonates with excellent enantioselectivity (up to 99% ee). acs.org The stereochemical outcome in these reactions is highly dependent on the catalyst and the substitution pattern of the substrate. acs.org Stereoselective nickel-catalyzed arylative cyclization reactions have also been explored using a close analogue, bis(2,2,2-trifluoroethyl) 2-ethoxymalonate, demonstrating the utility of α-alkoxy malonates in stereocontrolled synthesis. nottingham.ac.uk

Regioselectivity : Regioselectivity becomes important when the enolate of this compound has a choice of multiple electrophilic sites to attack, or when a reagent can react with different parts of the molecule. For example, in the hydrogenation of related α,β-unsaturated ketones and alkylidene malonic diesters, regioselective reduction of the carbon-carbon double bond over the carbonyl group is a primary concern. The use of reagents like a Hantzsch ester catalyzed by titanium tetrachloride can achieve high 1,4-selectivity for the reduction of the double bond. researchgate.net Palladium-catalyzed arylation of malonates has also been developed, showing how specific catalysts can direct the reaction to the desired carbon atom. acs.org

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The structural framework of diethyl 2-ethoxymalonate and related malonates is particularly well-suited for constructing ring systems containing atoms other than carbon, known as heterocycles. These heterocyclic scaffolds are foundational in many pharmaceutical agents.

Construction of Quinolone Scaffolds (e.g., via Gould-Jacobs Reaction, referencing related ethoxymethylene malonate)

One of the most significant applications of diethyl ethoxymethylenemalonate (a closely related and often used precursor) is in the Gould-Jacobs reaction, a classic and powerful method for synthesizing quinolines and their 4-hydroxy derivatives. wikipedia.orgdrugfuture.com Quinolones are an important class of broad-spectrum antibiotics.

The reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. wikipedia.orgwikiwand.com This step involves a nucleophilic attack from the nitrogen of the aniline onto the malonate derivative, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermally induced intramolecular cyclization, often in a high-boiling solvent like diphenyl ether, to form the quinolone ring system. nih.gov Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product. wikipedia.orgdrugfuture.com The efficiency of the cyclization step often benefits from higher temperatures, and modern techniques may employ microwave irradiation to improve yields and shorten reaction times.

| Reactants | Conditions | Product | Reference |

| Aniline, Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline | wikipedia.org |

| Substituted Anilines, Diethyl 2-(ethoxymethylene) malonate | 1) Condensation, 2) Thermal cyclization in diphenyl ether | Substituted Quinolones | nih.gov |

| 5-Aminoindole, Diethyl ethoxymethylenemalonate | Gould-Jacobs conditions | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives | wikiwand.com |

Synthesis of Pyridine (B92270) and Pyrrole Derivatives

The malonate framework is also integral to the synthesis of other nitrogen-containing heterocycles like pyridines and pyrroles.

Pyridine Derivatives: Pyrido[1,2-a]pyrimidines, which are nitrogen-bridged heterocyclic compounds, can be formed through the condensation of 2-aminopyridines with suitable 1,3-dicarbonyl compounds like diethyl malonate derivatives. Furthermore, novel pyrido[1,2-a]pyrimidine derivatives have been prepared from the condensation reaction of 2-aminopyridines with diethyl alkylmethylene malonates.

Pyrrole Derivatives: While direct synthesis from this compound is less common, related methodologies highlight the utility of the core structure. For instance, the Knorr pyrrole synthesis utilizes ethyl acetoacetate, a related dicarbonyl compound, to produce polysubstituted pyrroles. In a novel reaction, diethyl pyrrole-2,5-dicarboxylate was synthesized through an unexpected base-induced ring contraction of a 1,4-thiazine precursor, demonstrating a unique pathway to this heterocyclic system.

| Heterocycle | Precursors | Key Reaction Type | Reference |

| Pyrido[1,2-a]pyrimidines | 2-Aminopyridines, Diethyl alkylmethylene malonates | Condensation | |

| Diethyl pyrrole-2,5-dicarboxylate | 1,4-Thiazine diester | Base-induced ring contraction |

Formation of Other Fused and Bridged Heterocyclic Systems

The versatility of diethyl ethoxymethylenemalonate extends to the creation of more complex fused heterocyclic systems. A fused ring system is one where rings share an edge (two atoms and one bond). wikiwand.com

Examples of such applications include the synthesis of:

Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines .

Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives , which are synthesized by applying the Gould-Jacobs reaction to 5-aminoindole. wikiwand.com

Ethyl 4-oxo-8,10-substituted-4,8-dihydropyrimido[1,2-c]pyrrolo[3,2-e]pyrimidine-3-carboxylates , which can be synthesized using microwave irradiation in a single step. wikiwand.com

These syntheses often leverage the fundamental reactivity seen in the Gould-Jacobs reaction, where an initial condensation is followed by a cyclization event to build the complex polycyclic structure.

| Fused Heterocycle | Key Reagent(s) | Method | Reference |

| Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines | Diethyl ethoxymethylenemalonate | Cyclization | chemicalbook.com |

| Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-ones | 5-Aminoindole, Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | wikiwand.com |

| Substituted Pyrimido[1,2-c]pyrrolo[3,2-e]pyrimidines | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction (Microwave) | wikiwand.com |

Precursor in Amino Acid and Carboxylic Acid Synthesis

Beyond heterocycles, the malonate structure is a cornerstone for synthesizing acyclic molecules, particularly carboxylic acids and their derivatives, including amino acids.

Malonic Ester Synthesis Variants

The malonic ester synthesis is a classic and highly effective method for preparing mono- and di-substituted acetic acids. wikipedia.orguobabylon.edu.iq The process utilizes diethyl malonate or a similar malonic ester as a synthetic equivalent of a ⁻CH₂COOH synthon. wikipedia.org

The general mechanism involves three key steps:

Enolate Formation: The carbon alpha to both carbonyl groups is relatively acidic (pKa ≈ 13) and can be readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. wikipedia.orgucalgary.ca

Alkylation: The resulting carbanion undergoes nucleophilic substitution (an Sₙ2 reaction) with an alkyl halide, forming a new carbon-carbon bond at the alpha position. wikipedia.orgorganicchemistrytutor.com This step can be repeated with a second, different alkyl halide to create a di-substituted malonic ester.

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, typically under acidic conditions with heat. The resulting β-dicarboxylic acid is unstable and readily undergoes thermal decarboxylation (loss of CO₂), yielding a substituted acetic acid. wikipedia.orgucalgary.ca

A notable variation is the Perkin alicyclic synthesis, where a dihalide is used as the alkylating agent, leading to an intramolecular reaction that forms a cycloalkylcarboxylic acid. wikipedia.org

| Starting Materials | Product Type | Synthesis Variant | Reference |

| Diethyl malonate, 1 Alkyl Halide | Mono-substituted Acetic Acid | Standard Malonic Ester Synthesis | uobabylon.edu.iq |

| Diethyl malonate, 2 Alkyl Halides | Di-substituted Acetic Acid | Dialkylation | wikipedia.org |

| Diethyl malonate, 1 Dihaloalkane | Cycloalkylcarboxylic Acid | Perkin Alicyclic Synthesis | wikipedia.org |

Chiral Amino Acid Precursors

The malonic ester synthesis provides a powerful platform for the preparation of amino acids, the fundamental building blocks of proteins. The amidomalonate synthesis, a key variation, is a traditional and effective method for producing simple amino acids. quora.com

This process typically begins with the introduction of a nitrogen-containing group at the alpha-position of diethyl malonate. One common route involves nitrosation to form a 2-diazo intermediate, which is then reduced to create 2-aminodiethyl malonate. The amino group is then protected (e.g., as an acetamide), and the alpha-carbon is alkylated using an appropriate alkyl halide. quora.com Finally, hydrolysis and decarboxylation yield the target amino acid.

To produce specific enantiomers (chiral forms) of amino acids, asymmetric synthesis strategies are employed. A convenient and versatile enantioselective synthesis of α-quaternary amino acids involves the sequential alkylation of a malonate diester, followed by enzymatic desymmetrization using an enzyme like porcine liver esterase (PLE), and finally, a Curtius rearrangement to install the amino group. acs.org This combination of classic malonate chemistry with biocatalysis allows for the creation of chiral half-esters which are precursors to enantiomerically enriched amino acids. acs.org

| Synthesis Method | Key Steps | Target Molecule | Reference |

| Amidomalonate Synthesis | Nitrosation, reduction, protection, alkylation, hydrolysis, decarboxylation | Simple α-Amino Acids | quora.com |

| Asymmetric Synthesis | Dialkylation, enzymatic desymmetrization (PLE), Curtius rearrangement | Enantiomerically enriched α-Quaternary Amino Acids | acs.org |

Utility in Pharmaceutical and Agrochemical Intermediates

DEEMM is a pivotal intermediate in the production of a wide range of commercially significant molecules. Its ability to act as a precursor to key heterocyclic systems underpins its widespread use in both the pharmaceutical and agricultural industries. hnsincere.com

DEEMM is instrumental in constructing the core scaffolds of numerous medicinal agents. Its most prominent application is in the synthesis of quinoline (B57606) derivatives, which form the structural basis for a variety of pharmaceuticals.

The Gould-Jacobs reaction is a classic and powerful method for synthesizing quinolines, with DEEMM serving as a key reagent. chemicalbook.com The reaction begins with the condensation of an aniline derivative with DEEMM, which proceeds via a nucleophilic attack from the amine, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermal cyclization to generate the foundational 4-hydroxyquinoline scaffold. wikipedia.org

This methodology is crucial for producing antimalarial drugs. For instance, DEEMM is an essential intermediate for the synthesis of chloroquine and is a key raw material cost driver in the manufacture of amodiaquine. hsppharma.comacs.org The quinoline nucleus is also central to the large class of fluoroquinolone antibiotics; DEEMM is a widely used intermediate in the production of antibacterial agents such as Norfloxacin, Flumequine, and Ciprofloxacin. innospk.comhsppharma.comhnsincere.com Beyond antibacterials, DEEMM is used in the synthesis of anticancer drugs, including imatinib mesylate and tivozanib. verypharm.comgoogle.com

Table 1: Examples of Medicinal Agents Synthesized Using this compound (DEEMM) as an Intermediate

| Therapeutic Class | Specific Agent(s) | Synthetic Role of DEEMM |

|---|---|---|

| Antimalarials | Chloroquine, Amodiaquine | Forms the core quinoline ring system via the Gould-Jacobs reaction. hsppharma.comacs.org |

| Fluoroquinolone Antibiotics | Norfloxacin, Flumequine, Ciprofloxacin | Acts as a key building block for the quinolone scaffold. innospk.comhnsincere.comgoogle.com |

| Anticancer Drugs | Imatinib Mesylate, Tivozanib | Serves as a crucial intermediate in the synthetic pathway. verypharm.comgoogle.com |

The utility of DEEMM extends to the agrochemical sector, where it serves as a cornerstone in the production of various pesticide and herbicide intermediates. innospk.comverypharm.com Its versatile reactivity is harnessed to create compounds that are integral to modern crop protection, helping to control pests and diseases that threaten food security. innospk.comverypharm.com

DEEMM is specifically utilized in the synthesis of intermediates for several organophosphate insecticides, including Omethoate, Dichlorvos, and Trichlorphon. innospk.com It is also a precursor in the production of herbicides such as bensulfuron-methyl and tribenuron-methyl. verypharm.com This broad applicability highlights its importance as a building block for a diverse range of agrochemical formulations. cymitquimica.com

Application in Complex Natural Product Total Synthesis

While DEEMM is primarily recognized for its role in constructing foundational heterocyclic scaffolds, this capability is directly relevant to the synthesis of complex, biologically active molecules, including natural products. The quinoline nucleus, famously derived from the natural antimalarial product quinine, is readily accessible through reactions involving DEEMM. nih.gov

The Gould-Jacobs reaction, employing DEEMM, provides a direct route to the 4-quinolone scaffold, which is an essential heterocyclic motif found in numerous bioactive compounds. d-nb.info By starting with appropriately substituted anilines, chemists can generate a wide variety of fused-ring structures, such as diazoloquinolones and pyridopyrimidones, demonstrating the reagent's utility in building molecular complexity from simpler precursors. d-nb.info

Green Chemistry Approaches in Synthetic Applications

In recent years, significant efforts have been made to align traditional synthetic methods with the principles of green chemistry, focusing on increasing energy efficiency, reducing reaction times, and minimizing waste. youtube.com The application of microwave-assisted synthesis to reactions involving DEEMM, particularly the Gould-Jacobs reaction, exemplifies this progress. d-nb.infoablelab.eu

Conventional methods for the Gould-Jacobs reaction often require prolonged heating (several hours) in high-boiling solvents to achieve the necessary intramolecular cyclization. ablelab.eu Microwave-assisted synthesis offers a dramatic improvement, enabling reactions to reach completion in a matter of minutes while often improving yields. youtube.comablelab.eu Dedicated microwave reactors allow for rapid and uniform heating of the reaction mixture to temperatures and pressures far exceeding the solvent's boiling point under normal conditions, which accelerates the reaction rate significantly. ablelab.euanton-paar.com This approach not only saves considerable time and energy but can also reduce the formation of degradation byproducts associated with prolonged thermal stress. ablelab.eu

Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

| Method | Temperature | Time | Isolated Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux | Several Hours | Often Low | ablelab.eu |

| Microwave Irradiation | 250 °C | 10 min | 1% | ablelab.eu |

| Microwave Irradiation | 300 °C | 10 min | 37% | ablelab.eu |

| Microwave Irradiation | 300 °C | 5 min | 47% | ablelab.eu |

The use of microwave irradiation in multicomponent reactions involving DEEMM further enhances the green credentials of these synthetic protocols by combining efficiency with higher atom economy. nih.gov These modern techniques demonstrate a significant step towards more sustainable chemical manufacturing processes.

Derivatives and Analogues of Diethyl 2 Ethoxymalonate

Synthesis and Characterization of Substituted Diethyl 2-Ethoxymalonate Analogues

The synthesis of substituted this compound analogues often involves the modification of the diethyl malonate backbone. A common strategy is the substitution at the α-position. For instance, the synthesis of C2-substituted cyanobiphenyl malonates begins with the substitution of diethyl malonate using sodium hydride and an appropriate alkyl or fluoroalkyl iodide. taylorandfrancis.com This is followed by saponification to yield the substituted malonic acid, which can then be esterified to produce the desired dimer. taylorandfrancis.com

Another approach involves the direct functionalization of the malonate. For example, diethyl 2-fluoromalonate and diethyl 2,2-difluoromalonate can be prepared by reacting diethyl malonate with fluorine in dry acetonitrile (B52724). google.com Similarly, other substituted analogues can be synthesized through various methods:

Diethyl 2-fluoro-2-methylmalonate: Prepared from diethyl 2-methylmalonate and fluorine. google.com

Diethyl 2-butyl-2-fluoromalonate: Synthesized from diethyl 2-butylmalonate and fluorine. google.com

Diethyl 2-fluoro-2-nitromalonate: Obtained from the reaction of diethyl 2-nitromalonate with fluorine. google.com

Diethyl 2-chloro-2-fluoromalonate: Prepared from diethyl 2-chloromalonate and fluorine. google.com

The characterization of these analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure and substitution pattern. For instance, in the characterization of diethyl 2-fluoro-2-methylmalonate, the fluorine NMR (¹⁹F NMR) shows a characteristic quartet, and its chemical shift is indicative of the fluorine environment. google.com Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition. google.com

Table 1: Synthesis of Substituted Diethyl Malonate Analogues

| Product | Starting Material | Reagent | Conversion (%) | Yield (%) |

| Diethyl 2-fluoro-2-methylmalonate | Diethyl 2-methylmalonate | Fluorine | 74 | 60 |

| Diethyl 2-butyl-2-fluoromalonate | Diethyl 2-butylmalonate | Fluorine | 65 | 70 |

| Diethyl 2-fluoro-2-nitromalonate | Diethyl 2-nitromalonate | Fluorine | 70 | 85 |

| Dimethyl 2-fluoro-2-methoxymalonate | Dimethyl 2-methoxymalonate | Fluorine | 75 | 50 |

Data sourced from patent literature describing the fluorination of diethyl malonate derivatives. google.com

Comparative Reactivity and Synthetic Utility of Related Alpha-Substituted Malonates

The reactivity and synthetic applications of α-substituted malonates are significantly influenced by the nature of the substituent at the α-position.

Diethyl 2-Methoxymalonate: This analogue is used in various chemical syntheses. For example, dimethyl 2-methoxymalonate participates in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to form functionalized pyridine (B92270) derivatives. smolecule.com

Diethyl 2-Hydroxymalonate: This compound can be synthesized via the α-hydroxylation of β-dicarbonyl compounds using reagents like Oxone®. scielo.br Its utility is demonstrated in the synthesis of complex molecules; however, its high water solubility can lead to lower isolated yields. scielo.br In contrast, the more hydrophobic dibenzyl α-hydroxymalonate can be prepared in good yield. scielo.br The hydroxyl group in these compounds can participate in further reactions, such as cyclizations.

Diethyl Ethoxymethylenemalonate (DEEMM): A highly versatile reagent, DEEMM is extensively used in the synthesis of heterocyclic compounds. hnsincere.comthieme-connect.com It is a key component in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. nih.govweebly.com DEEMM acts as a Michael acceptor, reacting with nucleophiles to form adducts that can undergo subsequent cyclization reactions. This reactivity is leveraged in the production of pharmaceuticals, such as quinolone antibiotics, and agrochemicals. hnsincere.com

Table 2: Comparison of Reactivity and Applications of Alpha-Substituted Malonates

| Compound | Key Reactions | Major Applications |

| Diethyl 2-Methoxymalonate | Multicomponent reactions, Michael additions, Condensation reactions smolecule.com | Synthesis of heterocyclic compounds like pyridines smolecule.com |

| Diethyl 2-Hydroxymalonate | α-Hydroxylation, Cyclization reactions scielo.br | Precursor for complex molecules, though isolation can be challenging scielo.br |

| Diethyl Ethoxymethylenemalonate | Gould-Jacobs reaction, Michael addition, Cyclization nih.gov | Synthesis of quinolones, pyrimidines, and other heterocycles for pharmaceuticals and agrochemicals hnsincere.com |

Structural Modifications and Their Impact on Reactivity

Structural modifications to the diethyl malonate core have a profound impact on the molecule's reactivity. The introduction of different substituents at the alpha-position alters the electronic and steric properties of the central carbon atom, thereby influencing its reactivity towards nucleophiles and electrophiles.

The presence of an electron-withdrawing group, such as a keto group in diethyl oxomalonate, significantly enhances the electrophilicity of the carbonyl carbon, making it highly reactive in addition reactions. wikipedia.org This compound is a potent dienophile in Diels-Alder reactions. wikipedia.org

In contrast, the ethoxymethylene group in DEEMM makes the β-carbon susceptible to nucleophilic attack via Michael addition. The electron-withdrawing ester groups stabilize the resulting intermediate anion, facilitating the reaction.

The size of the ester groups also plays a role. For instance, the bulkier ethyl esters in diethyl 2-oxomalonate may slow down reaction kinetics compared to their dimethyl counterparts but can improve solubility in non-polar solvents.

Furthermore, intramolecular interactions can be engineered through structural modifications. For example, studies on 1,3-dioxan-2-ylium ions derived from substituted malonates have shown that the degree of interaction between a remote ether oxygen and a cationic center can be controlled by varying the chain length of the substituent. cdnsciencepub.com This demonstrates how structural changes can influence not only reactivity but also the potential for intramolecular cyclization and rearrangement reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of diethyl 2-ethoxymalonate displays distinct signals corresponding to the different sets of chemically non-equivalent protons. The ethoxy group attached to the malonate backbone and the two ethyl ester groups give rise to characteristic resonances. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a separate signal. The chemical shifts of the carbonyl carbons in the ester groups are typically found significantly downfield compared to the aliphatic carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (ester) | Triplet | ~14 |

| CH₂ (ester) | Quartet | ~61 |

| CH (malonate) | Singlet | ~85 |

| OCH₂ (ethoxy) | Quartet | ~66 |

| OCH₃ (ethoxy) | Triplet | ~15 |

| C=O (ester) | - | ~167 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. princeton.edu

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the methyl and methylene (B1212753) protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. columbia.edu For instance, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the methine proton to the carbonyl carbons of the ester groups, confirming their connectivity.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. spectroscopyonline.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. libretexts.org For this compound, common fragmentation pathways would involve the loss of ethoxy radicals, ethyl groups, and carbon monoxide from the molecular ion.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or adducts with other cations, with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS) can be performed on the ions generated by ESI. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. nih.gov This provides detailed structural information by revealing the connectivity of the molecule through controlled fragmentation. researchgate.netfrontiersin.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comksu.edu.sa The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. ksu.edu.saspectroscopyonline.com

The IR and Raman spectra of this compound are characterized by specific absorption bands or scattering peaks that correspond to its functional groups. osti.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1735 - 1750 |

| C-O (ester) | Stretching | 1000 - 1300 |

| C-O-C (ether) | Stretching | 1070 - 1150 |

Note: These are approximate ranges, and the exact positions of the bands can be influenced by the molecular environment.

The strong absorption band in the IR spectrum around 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ester groups. ksu.edu.sa The C-O stretching vibrations of the ester and ether linkages appear in the fingerprint region of the spectrum. americanpharmaceuticalreview.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information on the carbon backbone and C-H vibrations. osti.gov

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow crystallization from a suitable solvent or solvent mixture. Once a crystal is mounted in the diffractometer, the diffraction data is collected.

While specific X-ray crystallographic data for this compound is not prominently available in the reviewed literature, the general principles of the technique would allow for the unambiguous determination of its solid-state structure. The analysis would provide precise measurements of the C-C, C-O, and C=O bond lengths within the malonate backbone and the ethoxy substituent, as well as the torsional angles that define the molecule's conformation. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can influence the compound's physical properties. For instance, in a related compound, diethyl pyrrole-2,5-dicarboxylate, X-ray diffraction revealed a crystal structure composed of hydrogen-bonded molecular pairs. mdpi.com

The expected data from a successful X-ray crystallographic analysis of this compound would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C9H16O5 |

| Formula Weight | 204.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.31 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. ijpsonline.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. ijpsonline.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase.

The purity of this compound can be determined by injecting a sample into the HPLC system and analyzing the resulting chromatogram. The presence of a single major peak at a specific retention time indicates a high degree of purity, while the appearance of other peaks suggests the presence of impurities. By integrating the area under each peak, the relative concentration of each component can be quantified.

Table 2: Exemplar HPLC Conditions for the Analysis of Diethyl Esters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table provides a general set of conditions; specific parameters may need to be optimized for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. This compound, with a likely boiling point suitable for GC analysis, can be effectively analyzed by this method. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

A study on the analysis of CO2 reduction products demonstrated the successful separation of ethyl ethoxymalonate using gas chromatography. dtic.mil The study utilized two different columns, showcasing the flexibility of the technique. dtic.mil A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities by their mass spectra, offering a more comprehensive analysis. nih.gov

Table 3: Gas Chromatography Columns for the Separation of Ethyl ethoxymalonate dtic.mil

| Stationary Phase | Column Type |

| 20% Octoil S on C-22 firebrick | Packed |

| 25% Silicone rubber on Washed Chromosorb | Packed |

Note: These columns were used for the separation of a mixture containing ethyl ethoxymalonate and other related esters.

The purity of a this compound sample can be determined from the resulting gas chromatogram by comparing the peak area of the main component to the total area of all peaks. For preparative purposes, both HPLC and GC can be scaled up to isolate larger quantities of the pure compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Orbital Theory

Molecular orbital (MO) theory is a fundamental concept in chemistry for describing the distribution and energy of electrons in molecules. numberanalytics.com It posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. numberanalytics.com The filling of these molecular orbitals by electrons follows the Aufbau principle and the Pauli exclusion principle. numberanalytics.com

In the context of diethyl 2-ethoxymalonate, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity and stability. taylorandfrancis.com

Theoretical calculations can determine the energies and shapes of these frontier molecular orbitals, helping to predict the molecule's behavior in chemical reactions. For instance, understanding the electronic structure is crucial for explaining the outcomes of reactions such as the Gould-Jacobs reaction, where this compound or its derivatives react with anilines. scribd.commdpi.com

Reaction Pathway Elucidation through Transition State Modeling

Computational chemistry offers powerful tools for investigating reaction mechanisms by modeling the potential energy surface of a reaction. e3s-conferences.org A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction pathway connecting reactants to products. ims.ac.jpresearchgate.net Understanding the structure and energy of the transition state is crucial for comprehending reaction kinetics and selectivity. chemrxiv.org

For reactions involving this compound, such as its use in the synthesis of quinolones, transition state modeling can elucidate the mechanistic details of key steps like cyclization. scribd.com By calculating the energy barriers associated with different possible pathways, researchers can predict the most likely mechanism. e3s-conferences.org For example, in the Claisen rearrangement, a reaction type that shares mechanistic principles with some reactions of malonate derivatives, transition state spectroscopy and direct-dynamics trajectory simulations have been used to observe the bond-breaking and bond-forming processes. mdpi.com These computational methods can reveal whether a reaction proceeds through a concerted or a stepwise mechanism and can identify any intermediates formed during the reaction. mdpi.com

Recent advancements in computational methods, including the use of machine learning, are making the process of finding transition states more efficient and reliable, which is expected to accelerate research in all areas of computational chemistry. ims.ac.jpchemrxiv.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis, through computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Studies on related molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown the existence of multiple stable conformers, like gauche and cis forms, in the gas phase. nih.gov The relative populations of these conformers can be influenced by the solvent environment. nih.gov Similar computational analyses can be applied to this compound to understand its preferred conformations.

Furthermore, intermolecular interactions play a significant role in the condensed phases. In a study of a derivative of di-O-isopropylidene-d-galactopyranose synthesized using sodium ethoxymalonate, several short intramolecular and intermolecular C—H⋯O contacts were identified. nih.gov These weak hydrogen bonds can help to stabilize the molecular conformation and influence the crystal packing. nih.govresearchgate.net Understanding these non-covalent interactions is essential for predicting the physical properties and solid-state structure of this compound and its derivatives.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are valuable for predicting the properties of new, unsynthesized derivatives and for guiding the design of molecules with enhanced activities. nih.gov

In the context of derivatives of this compound, QSAR can be a powerful tool. For instance, derivatives of ethyl 2-(quinolin-4-yl)propanoates, which can be synthesized from diethyl 2-(ethoxymethylene)malonate (a related compound), have shown antimicrobial activity. mdpi.comsemanticscholar.org A QSAR study on such compounds could identify the key structural features (descriptors) that are responsible for their bioactivity. mdpi.com

The general process of a QSAR study involves:

Creating a dataset of compounds with known activities.

Calculating a variety of molecular descriptors for each compound. These can include electronic, steric, and topological properties.

Developing a mathematical model that relates the descriptors to the observed activity using statistical methods. nih.gov

Validating the model to ensure its predictive power. nih.gov

For example, a QSAR study on azetidine-2-carbonitriles identified a descriptor related to polarizability as being highly influential on their antimalarial activity. nih.gov This information was then used to design new derivatives with potentially improved potency. nih.gov Similar approaches could be applied to derivatives of this compound to optimize their properties for various applications, including as precursors to pharmacologically active molecules. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of compounds like this compound. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns, a theoretical spectrum can be generated and compared with experimental data.

For instance, the prediction of NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. These theoretical values can then be correlated with experimental spectra to aid in signal assignment. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an IR spectrum. nih.gov

Mass spectrometry fragmentation can also be modeled to predict the masses and relative abundances of the fragments that would be observed experimentally. This information is highly useful for structure elucidation. Public databases like PubChem often contain predicted and experimental spectral data for various compounds, including those related to this compound, such as diethyl dimethylmalonate (B8719724) and diethyl methoxymalonate. nih.govnih.gov

The following table provides an example of predicted spectroscopic data that could be generated for this compound.

| Spectroscopic Data Type | Predicted Parameters |

| ¹³C NMR | Predicted chemical shifts for each carbon atom. |

| ¹H NMR | Predicted chemical shifts and coupling constants for each proton. |

| IR Spectroscopy | Predicted vibrational frequencies and their corresponding intensities. |

| Mass Spectrometry | Predicted m/z values for the molecular ion and major fragment ions. |

Emerging Research Directions and Future Perspectives

Catalysis and Asymmetric Synthesis Involving Diethyl 2-Ethoxymalonate

The development of stereoselective transformations is a cornerstone of modern organic chemistry, enabling the synthesis of enantiopure compounds crucial for pharmaceuticals and other bioactive molecules. beilstein-journals.org Asymmetric catalysis, in particular, offers an efficient pathway to generate chiral molecules from achiral starting materials. beilstein-journals.orgchemrxiv.org

Recent research has highlighted the use of chiral catalysts in reactions involving malonate derivatives. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for creating stereogenic centers. sigmaaldrich.com This technique has been successfully employed with various nucleophiles, including malonates, to produce chiral derivatives. sigmaaldrich.com The Trost group has been a pioneer in this area, utilizing C-2 symmetric diaminocyclohexyl (DACH) ligands in palladium-catalyzed AAA to synthesize a wide array of chiral products. sigmaaldrich.com Similarly, molybdenum-catalyzed asymmetric allylic alkylation has been explored for the reaction of monosubstituted oxindoles, demonstrating high regio-, diastereo-, and enantioselectivity. nih.gov While these examples showcase the broader utility of malonates in asymmetric synthesis, the specific application of this compound in these catalytic systems is an area ripe for further investigation.

The exploration of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), has also shown promise in a variety of asymmetric transformations, including cycloadditions and nucleophilic additions. sigmaaldrich.com The adaptability of these catalysts to activate carbonyl compounds suggests potential applications for this compound in developing new stereoselective reactions. sigmaaldrich.com Furthermore, chiral bispidines are being investigated as ligands in metal-complex catalysts for asymmetric reactions, highlighting the continuous search for novel catalytic systems. mdpi.com

Continuous Flow and Microreactor Chemistry for Enhanced Production

Continuous flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering enhanced control, safety, and efficiency compared to traditional batch processes. rsc.orgorganic-chemistry.orgmdpi.com These technologies are particularly advantageous for reactions that are fast, exothermic, or involve hazardous intermediates. rsc.orgorganic-chemistry.org

Microreactors, with their high surface-to-volume ratio, facilitate superior heat and mass transfer, leading to improved reaction rates, selectivity, and product purity. rsc.orgmdpi.comuni-mainz.de This precise control over reaction parameters like temperature and residence time allows for the selective production of desired compounds. elveflow.com The application of continuous flow systems has been demonstrated in various synthetic processes, including the synthesis of N-heterocycles from levulinic acid and the direct azidation of alcohols. organic-chemistry.orgfrontiersin.org

While direct research on the continuous flow production of this compound is not extensively documented, the principles of this technology are highly applicable. For instance, a continuous-flow approach was successfully developed for the multi-gram scale synthesis of C2-alkyl functionalized 1,3-dicarbonyl derivatives. rsc.org This suggests that similar methodologies could be adapted for the enhanced production of this compound and its derivatives, potentially leading to safer, more efficient, and scalable manufacturing processes. rsc.org The synthesis of other compounds, such as 6-monoamino-6-monodeoxy-β-cyclodextrin, has also been successfully transitioned from batch to continuous flow methods, underscoring the versatility and potential of this technology for complex organic syntheses. beilstein-journals.org

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable tool in modern chemistry, offering highly selective and efficient routes to valuable chemical compounds. mdpi.com Enzymes are increasingly utilized for their ability to catalyze complex reactions under mild conditions, often with high enantioselectivity. hims-biocat.eunih.gov

The application of biocatalysis in the synthesis of chiral amines and non-standard amino acids demonstrates the potential for enzymatic transformations involving various substrates. hims-biocat.eunih.gov For example, enzyme cascades combining ene-reductases with imine reductases or reductive aminases have been developed for the synthesis of amines with multiple stereogenic centers. hims-biocat.eu Similarly, enzymes like UstD have been engineered to perform highly selective decarboxylative aldol (B89426) additions to create γ-hydroxy amino acids. nih.gov

While specific enzymatic transformations of this compound are not yet widely reported, the broader success of biocatalysis with related dicarbonyl compounds suggests significant future potential. Lipozymes, for instance, have been used in the tandem synthesis of sugar-containing coumarin (B35378) derivatives in continuous-flow microreactors, where diethyl malonate is a key reactant. nih.gov This integration of biocatalysis with continuous flow technology opens up new avenues for the efficient and green synthesis of complex molecules derived from this compound. nih.gov The exploration of cytochrome P450 monooxygenases for selective C-H bond oxyfunctionalization further expands the toolkit of biocatalysts that could potentially be applied to modify this compound and its derivatives. rsc.org

Exploration of New Pharmacological and Biological Activities

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential pharmacological and biological activities. The exploration of these derivatives is a significant area of ongoing research.

Derivatives of this compound have been investigated for a range of biological applications. For instance, it is a precursor in the synthesis of quinoline (B57606) derivatives, a class of compounds known for their anti-malarial and anti-inflammatory properties. nih.govsemanticscholar.org Specifically, substituted ethyl 2-(quinolin-4-yl)propanoates, synthesized from diethyl 2-(ethoxymethylene)malonate (a related compound), have shown potent antimicrobial activity against Helicobacter pylori. nih.govsemanticscholar.org

Furthermore, the pyrimidine (B1678525) nucleus, which can be synthesized using malonate derivatives, is a core structure in many biologically active compounds. researchgate.net Pyridopyrimidine derivatives, for example, exhibit a wide range of activities including antitumor, anti-inflammatory, and antifungal properties. asianpubs.org The synthesis of these and other heterocyclic systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-d]pyrimidines, often involves malonate precursors and highlights the potential for discovering new therapeutic agents. asianpubs.orgresearchgate.net Research into indole (B1671886) derivatives, synthesized using diethyl malonate, has also revealed potential antibacterial activities. rroij.com The complex structures that can be built from this compound, such as those containing piperazine (B1678402) rings, are of interest in medicinal chemistry for developing new drugs, potentially for cancer and neurological disorders. ontosight.ai

| Derivative Class | Potential Biological Activity |

| Quinoline Derivatives | Anti-malarial, Anti-inflammatory, Antimicrobial nih.govsemanticscholar.org |

| Pyridopyrimidine Derivatives | Antitumor, Anti-inflammatory, Antifungal asianpubs.org |

| Indole Derivatives | Antibacterial rroij.com |

| Piperazine-containing Compounds | Anticancer, Neurological Disorders ontosight.ai |

| Thieno[2,3-d]pyrimidines | Anti-inflammatory, Analgesic, Neurotropic researchgate.net |

Applications in Advanced Materials and Polymer Science

The unique chemical properties of this compound and its derivatives suggest their potential use in the development of advanced materials and polymers. While this is an emerging area of research, related compounds have shown promise in various material science applications.

One potential application lies in the formulation of slurry compositions for producing ceramic compacts. A patent has described the use of various ester compounds, including diethyl ethoxymalonate, in such formulations. google.com In this context, the ester compound can act as a plasticizer and facilitate the debinding of the binder during the manufacturing process. google.com

Furthermore, the reactivity of malonate derivatives makes them suitable monomers or building blocks for the synthesis of polymers and other advanced materials. For example, diethyl malonate is a component in the synthesis of compounds that exhibit fluorescence properties, suggesting potential applications in material science. researchgate.net The ability to create complex molecular architectures, as seen in the synthesis of COF (Covalent Organic Framework) electronic materials and other functional polymers, points to the possibility of incorporating this compound into the design of novel materials with tailored properties. bldpharm.com The synthesis of phosphono-modified backbone mimics for peptide nucleic acids, which involves the use of phosphonate (B1237965) and nucleobase moieties, also hints at the broader potential for malonate-derived structures in the creation of new synthetic polymers with specific functionalities. researchgate.net

常见问题

Q. What are the standard synthetic routes for preparing diethyl 2-ethoxymalonate, and what critical parameters influence yield?

this compound is synthesized via condensation reactions involving diethyl malonate and ethoxy-containing precursors. A validated method involves reacting ethyl orthoformate with diethyl malonate in the presence of acetic anhydride and catalytic zinc chloride. Key parameters include:

- Reaction temperature : Maintained at 140–150°C to ensure efficient condensation.

- Distillation control : Intermediate products like ethyl diethoxymethylmalonate may form, requiring precise fractional distillation (monitored via refractive index changes) to isolate the final product .

- Catalyst selection : Zinc chloride accelerates the reaction but must be thoroughly removed during purification to avoid side reactions.

Q. How can researchers distinguish this compound from structurally similar malonate esters using analytical techniques?

- NMR spectroscopy : The ethoxy group (-OCH2CH3) shows a characteristic triplet at ~1.3 ppm (CH3) and a quartet at ~3.5–4.0 ppm (CH2) in H NMR. The malonate backbone protons appear as a singlet at ~3.3–3.8 ppm.

- Mass spectrometry : The molecular ion peak at m/z 218 (C9H14O5) and fragment ions (e.g., loss of ethoxy groups) confirm the structure .

- IR spectroscopy : Strong carbonyl stretches at ~1740 cm (ester C=O) and ether C-O stretches at ~1100 cm .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as chronic toxicity data are incomplete .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can side reactions during this compound synthesis be minimized, and what are the common byproducts?

- Byproduct formation : Ethyl diethoxymethylmalonate may form if heating is insufficient or distillation is incomplete. This intermediate requires prolonged reflux (4–6 hours) for full conversion .

- Optimization strategies :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) to detect intermediates.

- Employ vacuum distillation to isolate the product at reduced pressure, minimizing thermal decomposition.

Q. What role does this compound play in the synthesis of heterocyclic compounds, and how does its reactivity compare to other malonates?

The ethoxy group enhances electron density at the α-carbon, facilitating nucleophilic attacks in cyclization reactions. For example:

- Pyrrole synthesis : React with amines under acidic conditions to form substituted pyrroles, where the ethoxy group stabilizes intermediates via resonance .

- Comparison to diethyl malonate : The ethoxy substituent increases steric hindrance but improves solubility in polar aprotic solvents (e.g., DMF), enabling milder reaction conditions .

Q. What computational methods are used to predict the reactivity of this compound in catalytic asymmetric reactions?

- DFT calculations : Model transition states to evaluate enantioselectivity in organocatalytic reactions (e.g., using proline-derived catalysts).

- Molecular docking : Predict interactions with enzyme active sites (e.g., lipases for kinetic resolution studies) .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates and equilibrium .

Methodological Considerations

Q. How can researchers troubleshoot low yields in this compound-mediated alkylation reactions?

- Issue : Competing hydrolysis due to trace moisture. Solution : Use molecular sieves or anhydrous sodium sulfate in the reaction mixture.

- Issue : Incomplete alkyl halide activation. Solution : Pre-treat alkyl halides with KI/NaI (Finkelstein reaction) to enhance electrophilicity .

Q. What advanced spectroscopic techniques are employed to study the degradation pathways of this compound under oxidative conditions?

- LC-MS/MS : Identify degradation products (e.g., malonic acid derivatives) via fragmentation patterns.

- EPR spectroscopy : Detect free radicals formed during photodegradation .

- X-ray crystallography : Resolve crystal structures of stabilized intermediates to propose mechanistic pathways .

Applications in Drug Discovery

Q. How is this compound utilized in the design of prodrugs or enzyme inhibitors?

Q. What strategies improve the bioavailability of this compound-derived compounds in pharmacokinetic studies?

- Lipid encapsulation : Nanoemulsions or liposomes enhance solubility.

- Prodrug modification : Introduce PEGylated side chains to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。